N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
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Overview
Description
N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Synthesis of 5,7-dimethyl-1,3-benzothiazole: This can be achieved through the cyclization of o-aminothiophenol with an appropriate aldehyde under acidic conditions.
Formation of the piperazine derivative: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Azide derivatives, other substituted products
Scientific Research Applications
N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-tubercular agent, with studies indicating its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Studies: It has been investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Chemical Biology: The compound is used in molecular docking studies to understand its interaction with various biological targets, aiding in the design of more potent derivatives.
Industrial Applications: It is explored for its potential use in the synthesis of fluorescent dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts cell wall formation, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzothiazole core and have been studied for their diverse biological activities, including anticancer and antimicrobial properties.
Benzothiazole sulfonamides: These derivatives are known for their carbonic anhydrase inhibitory activity and are used in the treatment of glaucoma.
Benzothiazole hydrazones: These compounds exhibit significant antitubercular and antifungal activities.
Uniqueness
N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is unique due to its specific structural features, such as the presence of both benzyl and piperazine moieties, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-15-12-16(2)19-18(13-15)23-21(27-19)25-10-8-24(9-11-25)20(26)22-14-17-6-4-3-5-7-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXKFGRYLJXUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)NCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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